molecular formula C3H4BF6KO B1454526 Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate CAS No. 1333326-05-8

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

Cat. No. B1454526
CAS RN: 1333326-05-8
M. Wt: 219.97 g/mol
InChI Key: YTLJDUDDGYLAQA-UHFFFAOYSA-N
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Description

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a chemical compound with the molecular formula C3H4BF6KO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is 1S/C3H4BF6O.K/c1-3(10-2,11)4(5,6)7;/h1-2H2;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a solid at room temperature . Its molecular weight is 219.96 .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

This compound has significant applications in the field of biomedical imaging, particularly in Positron Emission Tomography (PET) . Researchers have utilized isotopologues of Potassium 2,2,2-Trifluoroethoxide, a related compound, for creating tracers for PET imaging . These tracers are valuable for disease diagnosis and staging, as well as in drug discovery. The compound’s ability to be labeled with radioactive isotopes like carbon-11 and fluorine-18 makes it an excellent candidate for developing new PET tracers with radioactive and metabolically stable trifluoroethoxy moieties .

Drug Discovery and Development

In drug discovery, the trifluoroethoxy group increasingly features in drugs due to its pharmacokinetic and physicochemical properties. The compound’s utility for stable isotopic labeling can benefit drug discovery and development, providing a pathway for the synthesis of novel drug-like compounds .

Organic Synthesis

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is used in organic synthesis, particularly in the synthesis of organotrifluoroborates. These compounds serve as reagents for carbon–carbon and carbon–heteroatom bond-forming processes. They are preferred due to their stability, long shelf-life, and unique reactivity patterns, which complement other organoboron reagents .

Cross-Coupling Reactions

The compound finds extensive use in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Organotrifluoroborates, including potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate, are used as “protected” forms of boronic acids, which can be hydrolyzed under basic conditions to their reactive boronate form. This allows for more controlled and efficient cross-coupling reactions .

Agricultural Chemistry

In the realm of agricultural chemistry, compounds like Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate are used in the synthesis of herbicides. These compounds can be tailored to target specific plant enzymes, offering a way to develop more effective and selective agricultural chemicals .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name

potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJDUDDGYLAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734643
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

CAS RN

1333326-05-8
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.5377 g, 60 mass %, 13.44 mmol) in anhydrous THF (45 mL) at 0° C. is added dropwise 2,2,2-trifluoroethanol (1.345 g, 13.44 mmol). The resulting reaction mixture is slowly warmed to ambient temperature over 1 hour and then re-cooled to 0° C. Further potassium bromomethyl(trifluoro)boranuide (1.000 g, 4.481 mmol) is added in one portion and the resulting reaction mixture is stirred at ambient temperature for a further 22 h. The reaction is quenched with potassium hydrogen fluoride (2 mL, 4.5 M, 9.1 mmol) and stirred for 30 min. The suspension was concentrated in vacuo and diethyl ether was added to the solid residue. The resulting suspension is filtered, washing with more diethyl ether and the washed solid was re-dissolved in acetonitrile and filtered. The filtrate was concentrated in vacuo and triturated with diethyl ether to yield potassium trifluoro(2,2,2-trifluoroethoxymethyl)boranuide (0.950 g, 4.32 mmol, 96.4% Yield).
Quantity
0.5377 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.345 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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